molecular formula C25H22O7 B1250396 Artobiloxanthoe CAS No. 121748-25-2

Artobiloxanthoe

Cat. No. B1250396
M. Wt: 434.4 g/mol
InChI Key: ZIYAGIMFLYOZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artobiloxanthone, also known as KB 1, belongs to the class of organic compounds known as pyranoxanthones. These are organic aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system. Artobiloxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, artobiloxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, artobiloxanthone can be found in breadfruit and fruits. This makes artobiloxanthone a potential biomarker for the consumption of these food products.

Scientific Research Applications

  • Antioxidant and Antimicrobial Properties :

    • Artobiloxanthone, isolated from Artocarpus elasticus, has been shown to possess significant scavenging activity and broad-spectrum antimicrobial activities against various bacterial strains. Notably, it displayed strong cytotoxic activity against human breast cancer cells without being toxic to normal liver cells (Ramli et al., 2016).
  • Cancer Research :

    • A xanthone compound from Artocarpus obtusus induced apoptosis in MCF7 breast cancer cells through NF-κB and Bcl2/Bax signaling pathways, involving caspases (Mohan et al., 2012).
    • Artoindonesianin P, a prenylated flavone from Artocarpus lanceifolius, along with artobiloxanthone, exhibited significant cytotoxicity against murine P388 leukemia cells (Hakim et al., 2002).
  • Tyrosinase Inhibitory Activities :

    • Pyranocycloartobiloxanthone A from Artocarpus obtusus showed strong free radical scavenging, antibacterial activity against specific strains, and potent tyrosinase inhibitory activity (Hashim et al., 2012).
  • Bioactive Prenylated Flavonoids :

    • Bioactive prenylated flavonoids from the stem bark of Artocarpus kemando, including artobiloxanthone, have shown DNA strand-scission activity and cytotoxicity in cancer research (Seo et al., 2003).
  • Bioprospection and Ethnopharmacology :

    • Ethnopharmacological relevance and bioprospection studies have identified various Artocarpus species, including those containing artobiloxanthone, as potential sources for the development of new therapeutic agents (Ribeiro et al., 2014).

properties

CAS RN

121748-25-2

Product Name

Artobiloxanthoe

Molecular Formula

C25H22O7

Molecular Weight

434.4 g/mol

IUPAC Name

11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one

InChI

InChI=1S/C25H22O7/c1-10(2)12-7-13-21(29)20-15(27)9-17-11(5-6-25(3,4)32-17)23(20)31-24(13)19-14(26)8-16(28)22(30)18(12)19/h5-6,8-9,12,26-28,30H,1,7H2,2-4H3

InChI Key

ZIYAGIMFLYOZDS-UHFFFAOYSA-N

SMILES

CC(=C)C1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O

Canonical SMILES

CC(=C)C1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O

melting_point

162-164°C

physical_description

Solid

synonyms

artobiloxanthone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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